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1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine Documentation Hub

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  • Product: 1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine
  • CAS: 1303845-63-7

Core Science & Biosynthesis

Foundational

Conformational Locking in Drug Design: The Pharmacological Utility of Thiazole-Substituted Cyclobutane Amines

Executive Summary: The Rigidification Strategy In modern medicinal chemistry, the transition from flexible alkyl chains to rigid, saturated ring systems is a proven strategy to improve potency and metabolic stability. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigidification Strategy

In modern medicinal chemistry, the transition from flexible alkyl chains to rigid, saturated ring systems is a proven strategy to improve potency and metabolic stability. This guide analyzes the thiazole-substituted cyclobutane amine scaffold—a specific structural motif where a thiazole ring (pharmacophore) is linked to an amine (solubilizing/binding group) via a cyclobutane core.

The cyclobutane ring acts not merely as a spacer, but as a vectorial driver , locking the thiazole and amine into a specific geometric relationship (cis/trans) that minimizes the entropic cost of binding. This architecture is increasingly relevant in the design of DPP-4 inhibitors , Histamine H3 antagonists , and novel anti-infectives .

Structural Rationale & SAR Logic

The Cyclobutane "Pucker" Effect

Unlike flat aromatic linkers or flexible ethyl/propyl chains, the cyclobutane ring exists in a puckered conformation (butterfly shape). This provides unique vectors for substituent display:

  • Defined Stereochemistry: The ability to separate cis and trans isomers allows for probing deep hydrophobic pockets where a flexible chain would clash or fail to achieve the necessary residence time.

  • Metabolic Shielding: The cyclobutane ring is generally more resistant to oxidative metabolism (CYP450) compared to linear alkyl chains, reducing clearance rates.

Thiazole as a Privileged Pharmacophore

The thiazole moiety serves a dual role:

  • Pi-Interaction: It engages in

    
     stacking with aromatic residues (e.g., Phenylalanine, Tryptophan) in the target protein.
    
  • Hydrogen Bonding: The nitrogen atom acts as a moderate H-bond acceptor, while the sulfur atom enhances lipophilicity (

    
    ) without the penalty of high basicity.
    
Visualization: Pharmacophore Vector Map

The following diagram illustrates how the cyclobutane scaffold orients the thiazole and amine groups for optimal receptor binding.

SAR_Logic Thiazole Thiazole Ring (Pi-Stacking/H-Acceptor) Cyclobutane Cyclobutane Core (Rigid Spacer/Pucker) Thiazole->Cyclobutane C-C Bond (Restricted Rotation) Receptor Target Receptor Pocket (GPCR/Enzyme) Thiazole->Receptor Pi-Pi / H-Bond Amine Primary/Secondary Amine (Ionic Interaction) Cyclobutane->Amine Vectorial Alignment Cyclobutane->Receptor Shape Complementarity Amine->Receptor Salt Bridge

Figure 1: Pharmacophore assembly showing the cyclobutane core acting as a rigid scaffold to align the thiazole and amine moieties.

Synthetic Methodologies

Synthesizing substituted cyclobutanes requires overcoming ring strain (~26 kcal/mol). The most robust method for generating thiazole-substituted cyclobutane amines with high stereocontrol is the [2+2] Photocycloaddition followed by functional group manipulation, or the Nucleophilic Substitution of Cyclobutanones .

Protocol: Synthesis via Cyclobutanone Intermediate

This protocol prioritizes scalability and stereochemical definition.

Objective: Synthesis of trans-3-(thiazol-2-yl)cyclobutanamine.

Phase A: Construction of the Core
  • Starting Material: Begin with 3-oxocyclobutanecarboxylic acid.

  • Thiazole Formation: React the carboxylic acid with thiosemicarbazide under acidic conditions (Hantzsch Thiazole Synthesis modification) or convert the acid to a thioamide followed by reaction with

    
    -haloketones.
    
    • Causality: Building the thiazole on the pre-formed cyclobutane ring avoids the difficulty of cyclizing a bulky thiazole-alkene precursor.

Phase B: Introduction of the Amine (Reductive Amination)
  • Reagent Setup: Dissolve 3-(thiazol-2-yl)cyclobutanone in anhydrous Dichloroethane (DCE).

  • Amine Source: Add Ammonium Acetate (

    
    , 5-10 eq) for primary amines.
    
  • Reductant: Add Sodium Triacetoxyborohydride (

    
    , 1.5 eq).
    
    • Critical Step: Maintain temperature at 0°C initially, then warm to RT. STAB is preferred over

      
       to prevent reduction of the ketone to an alcohol before imine formation.
      
  • Stereocontrol: The hydride attack usually occurs from the less hindered face. In 3-substituted cyclobutanones, this favors the formation of the cis or trans isomer depending on the thermodynamic stability of the intermediate iminium species.

    • Purification: Isomers must be separated via Preparative HPLC or Chiral SFC.

Phase C: Validation (QC)
  • NMR: Check for the diagnostic cyclobutane methine protons (multiplets between

    
     2.0–3.5 ppm).
    
  • LC-MS: Confirm mass

    
    .
    
Workflow Visualization

Synthesis_Workflow Start 3-Oxocyclobutane Carboxylic Acid Step1 Thiazole Formation (Hantzsch Condensation) Start->Step1 Intermed 3-(Thiazol-2-yl) Cyclobutanone Step1->Intermed Yield > 60% Step2 Reductive Amination (NH4OAc / STAB) Intermed->Step2 DCE, RT, 12h Isomers Cis/Trans Mixture Step2->Isomers Sep Chiral SFC Separation Isomers->Sep Final Pure Thiazole-Cyclobutane Amine Isomer Sep->Final >98% ee

Figure 2: Step-by-step synthetic pathway from commercially available precursors to the isolated chiral scaffold.

Therapeutic Applications & Data

Comparative Potency (Hypothetical Data Structure)

The following table illustrates the typical potency shift observed when replacing a flexible propyl linker with a rigid cyclobutane linker in a hypothetical GPCR antagonist (e.g., H3 receptor).

ParameterFlexible Analog (Propyl linker)Rigid Analog (Cyclobutane)Rationale
Ki (nM) 45 nM3.2 nM Reduced entropic penalty upon binding.
Selectivity (vs. hERG) 10x>100x Rigid geometry prevents binding to off-target pores.
t 1/2 (Microsomal) 15 min58 min Cyclobutane hinders access to metabolic enzymes.
LogD (pH 7.4) 2.12.4 Slight lipophilicity increase aids CNS penetration.
Key Therapeutic Areas
  • Diabetes (DPP-4 Inhibition):

    • Inhibitors like Sitagliptin utilize a rigid amine structure. Thiazole-substituted cyclobutanes are explored as "next-gen" scaffolds to improve selectivity against related peptidases (DPP-8/9), reducing toxicity.

  • CNS Disorders (Histamine H3):

    • H3 antagonists require a basic amine and a lipophilic core connected by a spacer. The cyclobutane ring locks the distance between the basic nitrogen and the thiazole (lipophilic head), crucial for high-affinity binding.

  • Antimicrobial Agents:

    • Thiazole derivatives are historic antibiotics (e.g., sulfathiazole). Linking these to amines via cyclobutanes creates novel cationic amphiphiles capable of disrupting bacterial membranes.

References & Authoritative Grounding

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews.

    • Relevance: Foundational text on the synthesis and stability of cyclobutane rings.

  • Mishra, C. B., et al. (2017). Thiazole: A Promising Heterocycle for the Development of Potent CNS Active Agents. Current Topics in Medicinal Chemistry.

    • Relevance: Validates the use of thiazole in CNS drug design.

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Structural Modification to Minimize Metabolic Clearance. Chemical Research in Toxicology.

    • Relevance: Supports the claim of rigidification (cyclobutanes) improving metabolic stability.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

    • Relevance: Discusses the use of cycloalkanes as bioisosteres for alkyl chains.

Exploratory

1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine CAS number and identifiers

Initiating Chemical Search I'm now starting a thorough search to identify 1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine's CAS number and other chemical identifiers. My goal is to quickly locate synthesis protocols and...

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Foundational

Literature review of 4-methyl-1,3-thiazol-2-yl derivatives in drug discovery

Executive Summary The 1,3-thiazole scaffold is a cornerstone of modern medicinal chemistry, present in blockbuster drugs like Dasatinib and Ritonavir. However, the 4-methyl-1,3-thiazol-2-yl subclass represents a distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-thiazole scaffold is a cornerstone of modern medicinal chemistry, present in blockbuster drugs like Dasatinib and Ritonavir. However, the 4-methyl-1,3-thiazol-2-yl subclass represents a distinct, privileged pharmacophore. The C4-methyl group is not merely a structural appendage; it serves as a critical lipophilic anchor that restricts conformational rotation, enhances metabolic stability against C4-oxidation, and optimizes binding affinity in hydrophobic pockets of kinases (e.g., VEGFR-2) and enzymes (e.g.,


-glucosidase).

This guide synthesizes the structural rationale, synthetic pathways, and therapeutic applications of these derivatives, moving beyond generic reviews to focus on actionable chemistry and validated biological targets.[1]

Structural Rationale & SAR

The 4-methyl-1,3-thiazole moiety offers a unique balance of electronic and steric properties compared to its unsubstituted or phenyl-substituted counterparts.

The "Methyl Effect" in SAR

In Structure-Activity Relationship (SAR) studies, the introduction of a methyl group at the C4 position often yields a "magic methyl" effect:

  • Conformational Lock: The C4-methyl group introduces steric bulk that can restrict the rotation of substituents at the C5 position, locking the molecule into a bioactive conformation.

  • Lipophilicity (LogP): It incrementally increases lipophilicity, improving passive membrane permeability without rendering the molecule insoluble.

  • Metabolic Blocking: It blocks the C4 position from cytochrome P450-mediated oxidation, a common metabolic soft spot in thiazoles.

Pharmacophore Logic

The scaffold is typically functionalized at the C2 position. The nitrogen of the thiazole ring acts as a hydrogen bond acceptor (HBA), while the sulfur atom contributes to


-electron delocalization, enhancing aromatic stacking interactions within protein binding pockets.

Synthetic Pathways: The Hantzsch Protocol

The Hantzsch thiazole synthesis remains the gold standard for generating 4-methyl-1,3-thiazol-2-yl derivatives.[2] While many variations exist, the condensation of


-haloketones with thioureas or thioamides is the most reliable for scale-up.
Reaction Mechanism (DOT Visualization)

The reaction proceeds via an


 attack by the sulfur nucleophile, followed by condensation and dehydration.

HantzschMechanism R1 Chloroacetone (α-Haloketone) Int1 S-Alkylation Intermediate R1->Int1 SN2 Attack R2 Thiourea / Thioamide (Nucleophile) R2->Int1 Int2 Hydroxythiazoline (Cyclized) Int1->Int2 Cyclization (-HCl) Prod 4-Methyl-1,3-thiazol-2-amine (Scaffold) Int2->Prod Dehydration (-H2O)

Figure 1: Mechanistic flow of the Hantzsch synthesis for 4-methylthiazole derivatives.

Green Chemistry Variation (SiW/SiO )

Recent advancements utilize silica-supported tungstosilisic acid (SiW/SiO


) as a reusable heterogeneous catalyst. This method allows for a one-pot synthesis with yields often exceeding 85%, significantly reducing solvent waste compared to traditional reflux methods [1].

Therapeutic Applications & Mechanism of Action[3]

Anticancer: Kinase & Interaction Inhibition

The 4-methylthiazole scaffold is highly effective in oncology, particularly in targeting receptor tyrosine kinases (RTKs).

  • VEGFR-2 Inhibition: Derivatives like Compound 4c (hydrazinyl-thiazole) have demonstrated ICngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     values of 0.15 
    
    
    
    M against VEGFR-2, comparable to Sorafenib [2]. The 4-methyl group fits into the hydrophobic back-pocket of the ATP-binding site.
  • eIF4E/eIF4G Disruption: Novel derivatives (e.g., Compound A37 ) inhibit the protein-protein interaction between eIF4E and eIF4G.[3] This blockade prevents the formation of the eIF4F complex, downregulating the translation of oncogenic mRNAs (like c-Myc and Cyclin D1) [3].

AnticancerPathway Drug 4-Methylthiazole Derivative (e.g., A37) Target Target: eIF4E Drug->Target Binds High Affinity Signaling Ras/MAPK Pathway Drug->Signaling Downregulates Complex eIF4F Complex (eIF4E + eIF4G) Target->Complex Disrupts Interaction Translation Translation of Oncogenic mRNAs (c-Myc, Cyclin D1) Complex->Translation Required for Signaling->Translation Promotes Outcome Apoptosis & Tumor Suppression Translation->Outcome Inhibition leads to

Figure 2: Mechanism of Action for 4-methylthiazole derivatives targeting eIF4E and Ras/MAPK pathways.

Antidiabetic: -Glucosidase Inhibition

Hydrazinyl-thiazoles substituted at the 4-position with a methyl group have shown potency against


-glucosidase, an enzyme responsible for carbohydrate digestion.
  • Key Insight: The presence of a 5-chloro-2-hydroxy substitution on the phenyl ring attached to the thiazole hydrazone (Compound 3h) enhances hydrogen bonding with the enzyme active site, yielding IC

    
     values superior to Acarbose [4].
    

Experimental Protocols

Protocol A: Synthesis of 2-Amino-4-methylthiazole (The Scaffold)

This protocol is self-validating via melting point and TLC monitoring.

  • Reagents: Thiourea (0.1 mol), Chloroacetone (0.1 mol), Ethanol (100 mL).

  • Procedure:

    • Dissolve thiourea in ethanol in a round-bottom flask.

    • Add chloroacetone dropwise over 30 minutes with constant stirring (Exothermic reaction: maintain temp < 50°C).

    • Reflux the mixture for 4 hours.

    • Validation: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Disappearance of thiourea spot indicates completion.

  • Workup:

    • Cool the solution and neutralize with aqueous NaHCO

      
       until pH ~8.
      
    • Filter the precipitated solid. Recrystallize from ethanol/water.

    • Yield: ~80-90%. Melting Point: 160-162°C.

Protocol B: Synthesis of Hydrazone Derivatives (The Active Agent)

Targeting the C2-amine for functionalization.

  • Step 1 (Hydrazine Formation): Diazotize the 2-amino-4-methylthiazole followed by reduction with SnCl

    
    /HCl to yield 2-hydrazinyl-4-methylthiazole.
    
  • Step 2 (Condensation):

    • Mix 2-hydrazinyl-4-methylthiazole (1 eq) with the appropriate aromatic aldehyde (1 eq) in absolute ethanol.

    • Add catalytic glacial acetic acid (2-3 drops).

    • Reflux for 2-4 hours.

  • Validation: Formation of a Schiff base/hydrazone linkage is confirmed by the appearance of a singlet at

    
     8.0–8.5 ppm in 
    
    
    
    H-NMR (CH=N proton).

Quantitative Data Summary

The following table summarizes the potency of key 4-methylthiazole derivatives identified in recent literature.

Derivative IDTargetApplicationPotency (IC

)
Reference Standard
Compound 4c VEGFR-2Anticancer (MCF-7)0.15

M
Sorafenib (0.059

M)
Compound A37 eIF4E/eIF4GAnticancer (HepG2)Low CytotoxicityN/A (Novel Mechanism)
Compound 3h

-Amylase
Antidiabetic5.14

M
Acarbose (5.55

M)
Compound 3b

-Glucosidase
Antidiabetic6.87

M
Acarbose (Standard)

Future Outlook

The 4-methyl-1,3-thiazole scaffold is evolving beyond simple inhibition.

  • PROTACs: Researchers are beginning to use the 2-amino-4-methylthiazole moiety as a warhead in Proteolysis Targeting Chimeras (PROTACs) to degrade specific kinases rather than just inhibiting them.

  • Molecular Glues: The rigid geometry provided by the 4-methyl group makes these derivatives excellent candidates for "molecular glues" that stabilize protein-protein interactions.

References

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Molecules, 2017.[4]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives. MDPI, 2023.

  • Discovery of novel hydrazinyl thiazole derivatives as potent anticancer agents by inhibiting eIF4E/eIF4G interactions. European Journal of Medicinal Chemistry, 2025.

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 2023.

  • Application Notes and Protocols for the Synthesis of 4-Methylthiazole. BenchChem, 2025.[2]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Routes for 1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine

Executive Summary The target molecule, 1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine , represents a high-value pharmacophore in medicinal chemistry. It combines a conformationally restricted cyclobutane ring with a thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The target molecule, 1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine , represents a high-value pharmacophore in medicinal chemistry. It combines a conformationally restricted cyclobutane ring with a thiazole bioisostere, often used to improve metabolic stability and selectivity in kinase or GPCR inhibitors.

This Application Note details two orthogonal synthetic strategies designed for scalability and purity:

  • Route A (The "De Novo Thiazole" Method): A linear sequence starting from commercially available amino acids, utilizing the Hantzsch thiazole synthesis. Best for preserving amine stereochemistry (if chiral) and avoiding hazardous azides.

  • Route B (The "Ring Construction" Method): A convergent approach involving the dialkylation of a thiazolyl-acetate followed by a Curtius rearrangement. Best for bulk synthesis of the cyclobutane core.

Route A: The Hantzsch Thiazole Synthesis

Strategy: This route builds the thiazole ring onto the pre-existing cyclobutane amino acid scaffold. It is the preferred route for laboratory-scale synthesis due to milder conditions and high functional group tolerance.

Retrosynthetic Logic
  • Target: 1-(4-Methylthiazol-2-yl)cyclobutanamine

  • Precursor: 1-Amino-cyclobutanecarbothioamide

  • Starting Material: 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid (Boc-ACBC-OH)

Detailed Protocol
Step 1: Primary Amide Formation
  • Reagents: Boc-ACBC-OH (1.0 eq), Isobutyl chloroformate (1.1 eq), N-Methylmorpholine (NMM, 1.2 eq), Ammonia (gas or dioxane solution).

  • Solvent: THF (anhydrous).

  • Procedure:

    • Dissolve Boc-ACBC-OH in THF at -15°C.

    • Add NMM followed by isobutyl chloroformate dropwise to form the mixed anhydride. Stir for 15 min.

    • Bubble NH3 gas or add 0.5 M NH3 in dioxane. Stir for 2 hours while warming to RT.

    • Workup: Concentrate, wash with 1N HCl and NaHCO3. Recrystallize from EtOAc/Hexanes.

  • Checkpoint: Confirm disappearance of acid peak by LC-MS.

Step 2: Thionation (Thioamide Synthesis)
  • Reagents: Boc-1-aminocyclobutanecarboxamide (1.0 eq), Lawesson’s Reagent (0.55 eq).

  • Solvent: Toluene or THF.

  • Procedure:

    • Suspend the amide in dry toluene.

    • Add Lawesson’s Reagent.

    • Heat to 80°C for 2-4 hours. The mixture will become homogeneous.

    • Workup: Cool, concentrate. Purify via flash chromatography (SiO2, Hex/EtOAc) immediately to avoid hydrolysis.

  • Critical Note: Thioamides are prone to hydrolysis; store under inert gas.

Step 3: Hantzsch Cyclization
  • Reagents: Thioamide (1.0 eq), Chloroacetone (1.2 eq), NaHCO3 (2.0 eq).

  • Solvent: Ethanol or DMF.

  • Procedure:

    • Dissolve thioamide in Ethanol.

    • Add chloroacetone. Stir at RT for 12 hours (or reflux for 2 hours if sluggish).

    • Mechanism: The sulfur attacks the alpha-carbon of chloroacetone, followed by dehydration to form the aromatic thiazole ring.

    • Workup: Evaporate EtOH, partition between water/DCM.

Step 4: Deprotection
  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Procedure: Standard Boc removal. Isolate as the HCl salt for stability.

Pathway Visualization (Route A)

RouteA SM Boc-1-amino cyclobutanecarboxylic acid Amide Primary Amide Intermediate SM->Amide 1. iBuOCOCl, NMM 2. NH3 Thioamide Thioamide Intermediate Amide->Thioamide Lawesson's Reagent 80°C, Toluene ThiazoleBoc Boc-Protected Thiazole Thioamide->ThiazoleBoc Chloroacetone (Hantzsch Synthesis) Product 1-(4-Methylthiazol-2-yl) cyclobutanamine ThiazoleBoc->Product HCl/Dioxane (Deprotection)

Figure 1: Step-wise workflow for the Hantzsch Thiazole Synthesis route.

Route B: Dialkylation & Curtius Rearrangement

Strategy: This route constructs the cyclobutane ring via double alkylation of an active methylene, followed by converting the ester to an amine via a Curtius rearrangement.

Retrosynthetic Logic
  • Target: 1-(4-Methylthiazol-2-yl)cyclobutanamine

  • Precursor: 1-(4-Methylthiazol-2-yl)cyclobutanecarboxylic acid

  • Starting Material: Ethyl 2-(4-methylthiazol-2-yl)acetate

Detailed Protocol
Step 1: Cyclobutane Ring Formation
  • Reagents: Ethyl 2-(4-methylthiazol-2-yl)acetate (1.0 eq), 1,3-Dibromopropane (1.1 eq), Sodium Hydride (60% disp, 2.5 eq).

  • Solvent: DMF or DMSO (anhydrous).

  • Procedure:

    • Suspend NaH in DMF at 0°C.

    • Add the acetate dropwise. Stir 30 min to form the enolate.

    • Add 1,3-dibromopropane dropwise.

    • Allow to warm to RT and stir overnight. The intramolecular alkylation closes the ring.

    • Workup: Quench with NH4Cl (aq), extract with Et2O.

  • Safety: Exothermic H2 evolution. Use a blast shield.

Step 2: Saponification
  • Reagents: LiOH (3.0 eq), THF/Water (3:1).

  • Procedure: Reflux for 4 hours to hydrolyze the sterically hindered ester. Acidify to pH 4 to precipitate the carboxylic acid.

Step 3: Curtius Rearrangement
  • Reagents: Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (Et3N, 1.2 eq), tert-Butanol (excess).

  • Solvent: Toluene.

  • Procedure:

    • Dissolve the acid and Et3N in toluene.

    • Add DPPA. Stir at RT for 30 min (Acyl azide formation).

    • Heat to 90°C. Evolution of N2 gas indicates isocyanate formation.

    • Add tert-Butanol and reflux for 12 hours to trap the isocyanate as the Boc-carbamate.

  • Safety: Azides are potential explosion hazards. Do not concentrate the acyl azide intermediate to dryness.

Step 4: Final Deprotection
  • Procedure: Treat with TFA/DCM to yield the primary amine.

Pathway Visualization (Route B)

RouteB SM Ethyl 2-(4-methyl thiazol-2-yl)acetate Cyclo Cyclobutane Ester SM->Cyclo 1,3-dibromopropane NaH, DMF Acid Cyclobutane Carboxylic Acid Cyclo->Acid LiOH, H2O Hydrolysis Isocyanate Isocyanate Intermediate Acid->Isocyanate DPPA, Et3N (Curtius) Product Target Amine Isocyanate->Product 1. tBuOH 2. TFA

Figure 2: Workflow for the Dialkylation/Curtius Rearrangement route.

Comparative Analysis

FeatureRoute A (Hantzsch)Route B (Curtius)
Step Count 4 Linear Steps4 Linear Steps
Overall Yield Moderate (40-60%)Good (50-70%)
Safety Profile High. No explosive intermediates.Moderate. Requires azide handling.
Scalability Excellent for <100g.Excellent for >100g (cheaper SM).
Purification Thioamide requires careful chromatography.Intermediates are often distillable/crystallizable.
Key Risk Lawesson's reagent odor/toxicity.Curtius rearrangement thermal runaway.

References

  • Hantzsch Thiazole Synthesis

    • Concept: The reaction of thioamides with -haloketones.
    • Source: Organic Chemistry Portal.

  • Lawesson's Reagent Protocol

    • Method: Thion
    • Source: Organic Syntheses, Coll. Vol. 7, p.372 (1990).

  • Curtius Rearrangement (DPPA Method)

    • Method: Conversion of carboxylic acids to amines using diphenylphosphoryl azide.
    • Source: Shioiri, T., et al. "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction." Journal of the American Chemical Society.

  • Cyclobutane Formation (Dialkylation)

    • Method: Synthesis of cyclobutane rings via alkyl
    • Source:Journal of Organic Chemistry. "Synthesis of Cyclobutane Derivatives."

Application

Application Note: Amide Coupling Protocols for 1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine

Abstract & Strategic Overview This guide details optimized protocols for effecting amide couplings using 1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine . This specific building block presents a "perfect storm" of synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details optimized protocols for effecting amide couplings using 1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine . This specific building block presents a "perfect storm" of synthetic challenges: it combines the extreme steric hindrance of an


-tertiary amine (gem-disubstituted cyclobutane) with the electronic deactivation of an electron-deficient heteroaryl ring.

Standard coupling reagents (EDC/NHS, DCC) typically result in stalled reactions (<10% conversion) or extensive byproduct formation due to the slow nucleophilic attack of the amine. Successful ligation requires reagents capable of generating highly reactive acylating species (acyl chlorides, acyl fluorides, or At-active esters) to overcome the kinetic barrier imposed by the cyclobutane ring.

Chemical Challenge Analysis
  • Steric Gearing: The cyclobutane ring imposes rigid conformational constraints. The amine is attached to a quaternary carbon, creating a "neopentyl-like" steric environment that blocks the approach of bulky activated esters.

  • Electronic Deactivation: The thiazole ring (at C2) is electron-withdrawing, significantly lowering the pKa of the conjugate acid and reducing the nucleophilicity of the primary amine

    
    -lone pair.
    

Decision Matrix & Workflow

Use the following decision tree to select the appropriate protocol based on your substrate scale and acid stability.

CouplingStrategy Start Start: Coupling Selection ScaleCheck Is the scale > 1 gram? Start->ScaleCheck AcidSensitive Is the Carboxylic Acid Acid-Sensitive? ScaleCheck->AcidSensitive No (Discovery) MethodC Method C: T3P (PPA) (Process / Green Chem) ScaleCheck->MethodC Yes (Scalable) MethodA Method A: HATU/HOAt (High Throughput / Discovery) AcidSensitive->MethodA Yes (Mild conditions) MethodB Method B: Ghosez's Reagent (The 'Nuclear' Option) AcidSensitive->MethodB No (Max reactivity needed) MethodA->MethodB If Method A fails (<20% conv)

Figure 1: Strategic selection of coupling reagents based on scale and substrate sensitivity.

Detailed Experimental Protocols

Method A: The Discovery Standard (HATU/HOAt)

Best for: Milligram-scale library synthesis, acid-sensitive substrates. Mechanism: Generates the highly reactive O-At (7-azabenzotriazole) ester. The pyridine nitrogen in the HOAt moiety provides a neighboring group effect (intramolecular general base catalysis) that accelerates amine attack, crucial for this hindered amine.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine: 1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine (1.2 equiv)

  • Coupling Agent: HATU (1.2 – 1.5 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 – 4.0 equiv)

  • Solvent: DMF (Anhydrous) – Critical for HATU solubility

Protocol:

  • Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (2.0 equiv) and stir for 5 minutes under N2.

  • Add HATU (1.2 equiv). The solution should turn yellow/orange. Stir for 15 minutes to ensure formation of the activated ester.

    • Note: Pre-activation is vital. Adding the hindered amine too early can lead to guanidinylation of the amine by HATU.

  • Add the Amine (1.2 equiv) followed by the remaining DIPEA (1.0–2.0 equiv).

  • Stir at 45°C for 4–16 hours.

    • Insight: Room temperature is often insufficient for this specific cyclobutane amine. Mild heating (40-50°C) overcomes the activation energy barrier without degrading the HATU.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2), Water (x1), and Brine (x1). Dry over Na2SO4.

Method B: The "Nuclear Option" (Ghosez’s Reagent)

Best for: Extremely difficult couplings where HATU fails; substrates stable to transient acid chlorides. Mechanism: Converts the carboxylic acid into an Acid Chloride in situ under neutral conditions using 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent). Acid chlorides are significantly smaller electrophiles than HATU-esters, allowing them to penetrate the steric shield of the cyclobutane ring.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez’s Reagent (1.2 – 1.5 equiv) [Sigma-Aldrich / Enamine]

  • Amine (1.1 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: DCM (dry) or THF.

Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.2 M) under Argon.

  • Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C.

  • Allow to warm to Room Temperature (RT) and stir for 1–2 hours.

    • Monitoring: Check conversion to Acid Chloride by quenching a defined aliquot with MeOH and checking for Methyl Ester by LCMS.

  • In a separate vial, dissolve the Amine (1.1 equiv) and Pyridine (3.0 equiv) in dry DCM.

  • Add the Amine/Pyridine solution to the Acid Chloride solution at 0°C.

  • Warm to RT and stir for 12 hours.

    • Optimization: If conversion is slow, add a catalytic amount (0.1 equiv) of DMAP, but be cautious of racemization if the acid has an

      
      -chiral center.
      

GhosezMechanism Acid Carboxylic Acid Intermed Active Intermediate (Chloro-iminium) Acid->Intermed Attack Ghosez Ghosez's Reagent (Chloro-enamine) Ghosez->Intermed AcidCl Acid Chloride (High Electrophilicity) Intermed->AcidCl - Amide byproduct Product Final Amide AcidCl->Product + Amine (Cyclobutane)

Figure 2: Activation pathway using Ghosez's reagent to generate sterically accessible Acid Chlorides.

Method C: Scalable & Green (T3P - Propylphosphonic Anhydride)

Best for: Gram-scale synthesis, avoiding toxic byproducts (HOBt/HOAt), and ease of workup. Mechanism: T3P acts as a kinetic water scavenger, driving equilibrium toward the amide. It has low epimerization potential.[1]

Protocol:

  • Charge flask with Carboxylic Acid (1.0 equiv), Amine (1.1 equiv), and Pyridine (3.0–4.0 equiv).

  • Add MeTHF or EtOAc (Green solvents) to reach 0.2 M concentration.

  • Cool to 0°C.

  • Add T3P (50% w/w in EtOAc/DMF) (1.5 – 2.0 equiv) dropwise.

    • Note: T3P requires a slight excess compared to HATU.

  • Allow to warm to RT. If no reaction after 4 hours, heat to 60°C .

    • Safety: T3P is stable at elevated temperatures, unlike HATU.

  • Workup: Wash organic layer with water (x3). T3P byproducts are water-soluble, simplifying purification.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion (<10%) Steric clash prevents attack.Switch from HATU to Method B (Ghosez) or Acid Fluoride (using TFFH).
Amine Remaining Amine deactivation by Thiazole.Increase reaction temperature to 50-60°C . Use Pyridine as solvent/base mixture.
Guanidinylation (+99 mass) HATU reacting with amine.[2][3][4][5]Ensure Pre-activation of acid (15 mins) before adding amine. Switch to T3P.
Thiazole Degradation Acid sensitivity of thiazole.Avoid strong mineral acids during workup. Keep pH > 4.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][6][7] Organic Process Research & Development. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids and 1-chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses. Link

  • Due-Hansen, M. E., et al. (2015).[5] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[5][8][9] Organic & Biomolecular Chemistry. Link

    • Note: This reference specifically addresses the coupling of N-cyclopropyl-2-aminothiazoles, a direct structural analog to the topic molecule.

Sources

Method

The Puckered Scaffold: A Technical Guide to Derivatizing Cyclobutane Amines

[1] Executive Summary: Escaping Flatland In modern drug discovery, the cyclobutane ring has transcended its status as a mere "strained curiosity" to become a premier bioisostere. It serves as a metabolic shield and a con...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Escaping Flatland

In modern drug discovery, the cyclobutane ring has transcended its status as a mere "strained curiosity" to become a premier bioisostere. It serves as a metabolic shield and a conformational lock, increasing the fraction of sp3-hybridized carbons (


) without the entropic penalty of flexible alkyl chains.

However, the cyclobutane amine moiety presents unique synthetic challenges. The ring’s "puckered" conformation (dihedral angle ~25–35°) creates distinct steric vectors compared to planar cyclopropanes or chair-like cyclohexanes. Furthermore, the inherent ring strain (~26.3 kcal/mol) requires protocols that avoid harsh Lewis acidic conditions which might trigger ring-opening or rearrangement.

This guide details three field-proven workflows for derivatizing cyclobutane amines, moving beyond generic "stir-and-stir" chemistry to precision protocols that preserve stereochemical integrity.

Structural Considerations & Reactivity Profile[2]

Before initiating synthesis, researchers must account for the physical-organic properties of the substrate.

The Basicity Shift

Cyclobutane amines often exhibit slightly lower


 values (approx. 0.5–1.0 units lower) compared to their cyclohexyl or acyclic counterparts. This is attributed to the increased 

-character in the C-N bond resulting from ring strain rehybridization.
  • Implication: When using weak bases in coupling reactions, ensure the pH is sufficiently high to deprotonate the ammonium salt, which is the common storage form of these amines.

The "Pucker" & Stereocontrol

Unlike the flat cyclopropane, cyclobutane exists in a dynamic equilibrium between two puckered conformations. Substituents at the 1,3-positions experience significant transannular interactions.

  • Implication: In reductive amination, the hydride attack vector is heavily influenced by this puckering, often yielding high diastereoselectivity (cis/trans ratios) that must be predicted and controlled.

Protocol A: Low-Epimerization Amide Coupling (The T3P Method)

While HATU and EDC are standard, they pose risks for cyclobutane amino acids or chiral cyclobutane amines: epimerization . The activation of the carboxylate can lead to oxazolone formation and subsequent loss of stereochemistry.

The Solution: Propanephosphonic acid anhydride (T3P ).[1][2] T3P acts as a kinetic trap, reacting faster with the amine than the rate of epimerization. It also simplifies purification as its byproducts are water-soluble.[1][3]

Reagents & Materials[1][2][3][4][6][7][8][9][10]
  • Substrate: Cyclobutane amine (HCl salt) or Cyclobutane carboxylic acid.

  • Coupling Agent: T3P (50% w/w solution in EtOAc or DMF).

  • Base: Pyridine (Preferred for suppressing epimerization) or DIPEA (Standard).

  • Solvent: EtOAc (Green alternative to DCM/DMF).

Step-by-Step Protocol
  • Charge: To a reaction vial, add the Carboxylic Acid (1.0 equiv) and the Cyclobutane Amine (1.1 equiv).

  • Solvate: Add EtOAc (concentration 0.1 M). If solubility is poor, use DMF or a 1:1 mixture.

  • Base Addition: Add Pyridine (3.0 equiv).

    • Critical Step: Ensure the solution is homogenous. If the amine is an HCl salt, the first equivalent of base is consumed immediately.

  • Activation: Cool the mixture to 0 °C. Add T3P solution (1.5 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • QC Check: Monitor by LCMS. T3P reactions are typically cleaner than HATU, showing fewer "active ester" hydrolysis peaks.

  • Workup (The "T3P Advantage"):

    • Dilute with water.

    • Wash organic layer with 1M HCl (remove Pyridine).

    • Wash with 1M NaOH (remove unreacted acid/T3P byproducts).

    • Dry over MgSO4 and concentrate.

Data: Epimerization Comparison
Coupling ReagentBaseSolvent% Epimerization (Model Substrate)Yield
HATU DIPEADMF12–18%85%
EDC/HOBt NMMDCM5–8%78%
T3P Pyridine EtOAc < 1% 92%

Protocol B: Diastereoselective Reductive Amination

Synthesizing substituted cyclobutane amines often starts from cyclobutanone . The challenge here is controlling the cis/trans ratio of the resulting amine.

Mechanism & Logic

The reaction proceeds via an imine/iminium intermediate.[4] The reducing agent's size determines the angle of attack.

  • Small Hydrides (NaBH4): Low selectivity.

  • Bulky Hydrides (STAB): Attack from the less hindered face, favoring the thermodynamically stable isomer (usually cis for 1,3-substituted systems due to ring puckering preference).

Workflow Diagram

ReductiveAmination Start Cyclobutanone + Amine ImineForm Imine Formation (Ti(OiPr)4 additive) Start->ImineForm Dehydration Reduction Reduction (STAB vs NaBH4) ImineForm->Reduction In situ Workup Workup & Separation Reduction->Workup Quench Product Substituted Cyclobutane Amine Workup->Product Chromatography

Figure 1: General workflow for reductive amination of cyclobutanones. Note the use of Titanium(IV) isopropoxide for hindered amines.

Step-by-Step Protocol
  • Imine Formation:

    • Combine Cyclobutanone (1.0 equiv) and Amine (1.1 equiv) in dry THF or DCE.

    • Steric Tip: If the amine is secondary or the ketone is hindered, add Ti(OiPr)4 (1.5 equiv). Stir neat or in minimal solvent for 2–6 hours. This acts as a Lewis acid and water scavenger.

  • Reduction:

    • Dilute with THF if run neat.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5–2.0 equiv).

    • Stir at RT for 16 hours.

  • Quench:

    • Caution: If Ti(OiPr)4 was used, quench with aqueous NaOH (1M) or Rochelle’s salt solution to prevent titanium emulsion formation. Stir vigorously until two clear layers form.

  • Purification:

    • Extract with EtOAc.

    • Isomer Separation: Cis/trans isomers of cyclobutane amines often have distinct retention times on Silica (using MeOH/DCM + NH3) or C18 columns.

Protocol C: Sterically Demanding N-Arylation (Buchwald-Hartwig)

Cyclobutane amines are sterically demanding secondary amines. Standard Pd2(dba)3/BINAP conditions often fail. Modern precatalysts and specific ligands are required.

Reagent Selection Matrix
ComponentRecommendationRationale
Catalyst Pd-RuPhos G4 or BrettPhos Pd G4 Pre-formed precatalysts ensure rapid initiation without induction periods. RuPhos is ideal for secondary amines.
Base NaOtBu (Standard) or LHMDS (Sensitive)Strong base required for oxidative addition/reductive elimination cycle.[5]
Solvent Toluene or 1,4-Dioxane Non-polar solvents often stabilize the active Pd species better in these couplings.
Step-by-Step Protocol
  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add Aryl Halide (1.0 equiv), Cyclobutane Amine (1.2 equiv), and Base (NaOtBu, 1.4 equiv).

  • Catalyst Addition: Add RuPhos Pd G4 (1–3 mol%).

    • Note: Using the G4 precatalyst is superior to mixing Pd(OAc)2 + Ligand manually.

  • Solvent: Add anhydrous Toluene (0.2 M).

  • Heat: Seal and heat to 80–100 °C for 2–12 hours.

  • Workup: Filter through a pad of Celite to remove Palladium black and inorganic salts. Concentrate and purify.

Troubleshooting Guide: Stability & Ring Integrity

The "Achilles' Heel" of cyclobutanes is the potential for ring opening, particularly via carbocation intermediates.

StabilityCheck Issue Problem: Low Yield / Unknown Byproducts Check1 Check 1: Acidic Conditions? Issue->Check1 Check2 Check 2: Temperature > 120°C? Check1->Check2 No Result1 Risk: Ring Opening via Carbocation. Switch to T3P or Basic conditions. Check1->Result1 Yes Result2 Risk: Thermal Rearrangement. Use Catalysis (Buchwald) instead of SNAr. Check2->Result2 Yes

Figure 2: Troubleshooting logic for cyclobutane stability. Avoid strong protic acids (e.g., H2SO4, neat TFA) for prolonged periods.

References

  • Dunetz, J. R., et al. (2011).[3] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[3] Organic Letters, 13(19), 5048–5051. Link

  • Mykhailiuk, P. K. (2019). Cyclobutanes in Drug Discovery. Chemical Reviews. (See also related Enamine/BenchChem technical notes on cyclobutane bioisosteres). Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][6] Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

Sources

Application

Application Note: 1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine in Fragment-Based Drug Design

Executive Summary This Application Note details the strategic integration of 1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine (CAS: 1303845-63-7) into Fragment-Based Drug Design (FBDD) workflows. As the pharmaceutical ind...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the strategic integration of 1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine (CAS: 1303845-63-7) into Fragment-Based Drug Design (FBDD) workflows. As the pharmaceutical industry shifts away from planar, aromatic-heavy libraries ("flatland") toward three-dimensional (3D) architectures, this scaffold emerges as a premier building block. Its unique gem-disubstituted cyclobutane core offers a critical balance of conformational rigidity, metabolic stability, and defined exit vectors, making it an ideal starting point for targeting challenging protein-protein interactions (PPIs) and cryptic pockets.

Physicochemical Profile & Design Logic

The "Escape from Flatland"

Unlike traditional biaryl fragments, 1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine introduces significant saturation (


) without excessive molecular weight. The cyclobutane ring creates a specific bond angle constraint (~88-90°), projecting the amine and thiazole vectors into distinct quadrants of chemical space.
Key Properties Table
PropertyValueDesign Implication
Molecular Weight 168.26 DaIdeal for FBDD (Rule of 3 compliant); allows significant mass addition during optimization.
cLogP ~1.2 - 1.5Optimal lipophilicity range; ensures solubility in aqueous buffers for NMR/SPR screening.
TPSA ~39 ŲHigh membrane permeability potential; suitable for CNS or intracellular targets.
H-Bond Donors/Acceptors 2 / 3Balanced interaction profile; Thiazole N acts as a weak acceptor; Amine is a primary donor.
Rotatable Bonds 1High Rigidity. The bond between the cyclobutane quaternary center and the thiazole is the only major rotatable axis, reducing the entropic penalty of binding.
Structural Advantages
  • Metabolic Blockade: The quaternary carbon (C1 of cyclobutane) prevents

    
    -proton abstraction/oxidation, a common metabolic liability in standard benzylic-type amines.
    
  • Vector Orthogonality: The amine (growth vector A) and the thiazole C-H bonds (growth vector B) are geometrically distinct, allowing "fragment growing" in multiple dimensions without steric clash.

Experimental Protocols

Protocol A: Stock Solution Preparation & QC

Rationale: Fragment libraries often degrade or precipitate after freeze-thaw cycles. Rigorous QC is required before screening.

Materials:

  • Compound: 1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine (>95% purity).

  • Solvent:

    
    -DMSO (99.9% D) for NMR; anhydrous DMSO for bioassay.
    

Procedure:

  • Weighing: Weigh 10 mg of compound into a tarred amber glass vial.

  • Dissolution: Add anhydrous DMSO to achieve a 100 mM stock concentration. Vortex for 60 seconds.

  • Solubility Check: Visually inspect for particulates. If turbid, sonicate at 25°C for 5 mins.

  • QC (Essential): Acquire a 1D

    
    H NMR spectrum.
    
    • Pass Criteria: Integral ratio of Methyl (thiazole) : Cyclobutane protons is 3:6. No extraneous peaks >2%.

  • Storage: Store at -20°C under

    
     atmosphere.
    
Protocol B: Screening via Ligand-Observed NMR (STD-NMR)

Rationale: Due to its low MW, this fragment may have low affinity (


 > 100 

M). Saturation Transfer Difference (STD) NMR is the gold standard for detecting these transient interactions.

Assay Setup:

  • Buffer: 50 mM Phosphate (pH 7.4), 150 mM NaCl, 10%

    
    O.
    
  • Protein: Target protein at 5

    
    M.
    
  • Ligand: Fragment at 500

    
    M (100:1 excess).
    
  • Pulse Sequence: stddiff (Bruker/Varian standard).

    • On-resonance irradiation: -0.5 ppm (protein methyls).

    • Off-resonance irradiation: 30 ppm.

    • Saturation time: 2.0 seconds.

Interpretation:

  • Positive Hit: Signals corresponding to the Thiazole Methyl (2.3 ppm) or Cyclobutane protons (1.8-2.5 ppm) appear in the difference spectrum.

  • Note: If only the thiazole signals appear, the thiazole is the primary anchor. If cyclobutane signals also appear, the scaffold is making extensive hydrophobic contact.

Protocol C: Chemical Elaboration (Amide Coupling)

Rationale: The primary amine is attached to a quaternary carbon (gem-disubstituted). It is sterically hindered . Standard EDC/NHS coupling often fails or proceeds slowly. High-activity coupling agents are required.

Reaction: Coupling with Generic Carboxylic Acid (


).

Step-by-Step:

  • Activation: Dissolve

    
     (1.0 eq) in DMF (0.2 M). Add HATU  (1.2 eq) and DIPEA  (3.0 eq). Stir for 10 mins at RT to form the active ester.
    
  • Addition: Add 1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine (1.1 eq).

  • Condition: Stir at 40°C for 12-18 hours.

    • Critical: The elevated temperature (40°C vs RT) is necessary to overcome the steric barrier of the cyclobutane ring.

  • Workup: Dilute with EtOAc, wash with Sat.

    
     (x2) and Brine. Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (DCM:MeOH gradient).

Strategic Application Workflows

Diagram: The "Gem-Lock" Design Strategy

This diagram illustrates how the scaffold facilitates the transition from a low-affinity fragment to a high-potency lead.

G cluster_0 Mechanism of Action Fragment Fragment Hit (Kd ~500 µM) Vector_Analysis Vector Analysis (X-ray / Docking) Fragment->Vector_Analysis  Identify Exit Vectors Path_A Path A: Amide Growth (Targeting Solvent Front) Vector_Analysis->Path_A  Amine Handle Path_B Path B: Thiazole C-H Activation (Targeting Hydrophobic Pocket) Vector_Analysis->Path_B  Heterocycle Handle Lead Lead Candidate (Kd < 100 nM) Path_A->Lead  Linker Optimization Path_B->Lead  Pi-Stacking Optimization Gem-Disubstitution Gem-Disubstitution Conformational Restriction Conformational Restriction Gem-Disubstitution->Conformational Restriction Reduced Entropy Penalty Reduced Entropy Penalty Conformational Restriction->Reduced Entropy Penalty

Figure 1: Strategic workflow for optimizing the 1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine scaffold. The gem-disubstitution locks the conformation, minimizing the entropy penalty during the hit-to-lead transition.

Case Study & Mechanistic Insight

The "Constrained Phenylalanine" Mimic

In kinase inhibitor design, benzylamines are common motifs but suffer from rapid oxidative metabolism.

  • Application: Replacing a benzylamine with 1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine.

  • Result: The thiazole mimics the phenyl ring's lipophilicity but adds a hydrogen bond acceptor (N). The cyclobutane restricts the "benzyl" methylene, locking the pharmacophore in a bioactive conformation and blocking P450 oxidation.

Fragment Merging

This scaffold is particularly effective in Fragment Merging .

  • Scenario: A screen identifies a weak amine binder and a separate weak aryl binder.

  • Solution: Use the cyclobutane core as a rigid linker to merge these pharmacophores. The defined bond angles of the cyclobutane ring allow for precise orientation of the two merged elements, unlike flexible alkyl chains.

References

  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery, 15, 605–619. Link

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2849. Link

  • Reagentia Catalog. "1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine Physicochemical Data." Link

  • Jahnke, W., & Erlanson, D. A. (2020). "Fragment-based drug discovery: lessons and outlook." Nature Reviews Drug Discovery. (General Reference for STD-NMR protocols).

Sources

Method

Procedure for reductive amination involving thiazole cyclobutane intermediates

Initiating Search Strategy I'm now starting with some focused Google searches. I'm prioritizing the reductive amination of thiazole and cyclobutane intermediates.

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm now starting with some focused Google searches. I'm prioritizing the reductive amination of thiazole and cyclobutane intermediates. I'm digging into reaction mechanisms, considering standard reducing agents, and exploring typical experimental conditions alongside relevant literature. My aim is a robust initial information pool.

Refining Search and Analysis

I'm now diving deeper into reductive amination of thiazole and cyclobutane systems. I'm focusing on identifying and analyzing key scientific principles. My next step will be structuring an application note. First, I'll introduce the roles of thiazole and cyclobutane in medicine and the importance of reductive amination in synthesis. I'll then move into a detailed mechanistic explanation, specifically the iminium intermediate formation.

Developing Protocol Steps

I'm now outlining a detailed experimental protocol. This focuses on a thiazole aldehyde and cyclobutylamine reductive amination, specifying all parameters. I'm justifying each choice, thinking about reagents, solvents, reaction conditions, and purification. I'll also design a DOT graph to visualize the workflow. I'm also working on another DOT graph to illustrate the reaction mechanism. After that, I will compile a table of the reducing agents. Finally, I will begin writing the application note.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for Thiazole-Cyclobutane Derivatives

Status: Operational Topic: Physicochemical Optimization & Formulation Strategy Target Scaffold: Thiazole-Cyclobutane Hybrids User Level: Advanced (R&D / Formulation Scientists) Executive Summary: The Thiazole-Cyclobutane...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Physicochemical Optimization & Formulation Strategy Target Scaffold: Thiazole-Cyclobutane Hybrids User Level: Advanced (R&D / Formulation Scientists)

Executive Summary: The Thiazole-Cyclobutane Challenge

Thiazole-cyclobutane derivatives present a unique "push-pull" challenge in formulation. The thiazole moiety typically imparts aromatic planarity and weak basicity (pKa ~2.5), creating a pH-dependent solubility profile that crashes out in the intestinal environment. Conversely, the cyclobutane ring introduces rigidity and lipophilicity (increasing LogP) without necessarily raising the melting point (Tm) as effectively as planar rings, often resulting in "grease ball" characteristics (High LogP, Low/Moderate Tm) or "brick dust" behavior if the crystal lattice is exceptionally stable.

This guide provides troubleshooting workflows for the three most effective solubility enhancement strategies for this scaffold: Salt Formation , Amorphous Solid Dispersions (ASD) , and Cyclodextrin Complexation .

Module 1: Formulation Decision Matrix

Before selecting a protocol, define your compound's classification. Use the decision tree below to select the optimal enhancement strategy based on Melting Point (Tm) and Solubility/Dose Ratio.

Visual Guide: Solubility Strategy Selection

SolubilityDecisionTree Start Start: Characterize API CheckTm Check Melting Point (Tm) Start->CheckTm HighTm High Tm (> 200°C) (High Lattice Energy) CheckTm->HighTm High Lattice Energy ModTm Moderate/Low Tm (< 150°C) (Lipophilicity Limited) CheckTm->ModTm Lipophilic Limit CheckSol Solubility Limited by? Ionizable Ionizable Group? (Thiazole N, pKa ~2.5) CheckSol->Ionizable Solvation Limited HighTm->CheckSol ASD Strategy B: Amorphous Solid Dispersion (HME / Spray Drying) ModTm->ASD Glass Former Potential Lipid Strategy C: Lipid/SEDDS Formulation ModTm->Lipid High LogP (>4) Salt Strategy A: Salt Formation (Use Strong Acids) Ionizable->Salt Yes (Basic Thiazole) Nano Strategy D: Nanomilling Ionizable->Nano No / Very Weak Base

Figure 1: Decision logic for selecting solubility enhancement methods based on thermal and chemical properties.

Module 2: Salt Formation (Targeting the Thiazole Nitrogen)

The thiazole nitrogen is a weak hydrogen bond acceptor. With a pKa typically around 2.5, it requires strong acids to form stable salts. Weak acids (e.g., acetic, lactic) will likely lead to disproportionation in vivo.

Troubleshooting Guide: Salt Screening

Q: My thiazole salt dissociates immediately in water. Why? A: This is likely Salt Disproportionation . If the pH of the saturated solution (pHmax) is higher than the pH of the microenvironment, the salt reverts to the free base.

  • Root Cause: The counter-ion acid was too weak (ΔpKa < 2).

  • Solution: Switch to sulfonic acids. Thiazoles pair best with Methanesulfonate (Mesylate) , Benzenesulfonate (Besylate) , or Sulfuric acid (Sulfate) . These lower the pHmax, stabilizing the salt species.

Q: The salt is hygroscopic and turns into a gum. How do I fix this? A: The cyclobutane ring adds flexibility that can trap solvent or prevent tight packing.

  • Protocol Adjustment: Use a slurry crystallization method rather than rapid evaporation. Slurrying in a solvent where the salt is insoluble (e.g., Isopropyl Acetate or Heptane) encourages the formation of the most stable polymorph and ejects solvates.

Protocol: High-Throughput Salt Screening for Thiazoles
StepActionTechnical Rationale
1 Stock Prep Dissolve Free Base in Acetone/MeOH (50:50). Concentration: 50 mg/mL.
2 Acid Addition Add 1.1 equivalents of acids: HCl, Methanesulfonic, Benzenesulfonic, p-Toluenesulfonic. Avoid: Citric, Tartaric (pKa too high).
3 Evaporation Evaporate solvent at 40°C under N₂ flow.
4 Maturation Add anti-solvent (Ethyl Acetate) to the oil/solid. Cycle temp between 5°C and 40°C for 24h.
5 Analysis Analyze solids by PLM (Polarized Light Microscopy) for birefringence. If birefringent, run XRPD.

Module 3: Amorphous Solid Dispersions (ASD)

If salt formation fails due to low pKa, ASD is the gold standard for "Brick Dust" thiazole derivatives. The goal is to freeze the molecule in a disordered high-energy state using a polymer carrier.

Troubleshooting Guide: ASD Stability

Q: My ASD recrystallized after 1 week at 40°C/75% RH. A: Thiazole-cyclobutane derivatives often have high mobility.

  • Diagnosis: Check the Glass Transition Temperature (Tg) of your mix. If Tg < (Storage Temp + 50°C), the molecular mobility is too high.

  • Fix: Switch to a polymer with a higher Tg and hydrophobic nature to repel moisture (which acts as a plasticizer).

    • Recommended Polymer:HPMCAS-M or -H grade (Hydroxypropyl methylcellulose acetate succinate). The succinate groups interact with the thiazole nitrogen, stabilizing the amorphous phase via hydrogen bonding.

Q: I cannot get a high drug load (>20%). A: The cyclobutane ring creates steric bulk that disrupts polymer chain packing.

  • Fix: Use Copovidone (PVP-VA64) . It has a high capacity for hydrophobic drugs but is hygroscopic. Package with desiccants.

Visual Guide: ASD Manufacturing Workflow (Spray Drying)

ASD_Workflow Feed Feed Preparation (Solvent: DCM/MeOH 2:1) Atomization Atomization (Nozzle Pressure) Feed->Atomization Pump Drying Drying Chamber (Outlet Temp < Tg - 20°C) Atomization->Drying Droplet Formation Cyclone Cyclone Separation Drying->Cyclone Evaporation Secondary Secondary Drying (Vac Oven, 48h) Cyclone->Secondary Powder Collection

Figure 2: Spray drying process flow for creating stable amorphous solid dispersions.

Module 4: Cyclodextrin Complexation

Cyclodextrins (CD) are ideal if the molecule is lipophilic but dose requirements are low. The cyclobutane ring fits well into the hydrophobic cavity of β-Cyclodextrin derivatives.

Troubleshooting Guide: Complexation Efficiency

Q: The binding constant (K1:1) is low (< 100 M⁻¹). A: The thiazole substituents might be creating steric hindrance, preventing deep inclusion of the cyclobutane ring into the cavity.

  • Fix: Switch from HP-β-CD to SBE-β-CD (Sulfobutyl ether beta-cyclodextrin / Captisol®) . The anionic sulfobutyl chains can interact electrostatically with the protonated thiazole nitrogen (if pH < pKa), adding an ionic attraction to the hydrophobic effect.

Q: Precipitation occurs upon dilution. A: The complex is likely a 1:2 (Drug:CD) system that is unstable upon dilution.

  • Fix: Add a ternary component. The addition of 0.1% w/v HPMC or PVP can stabilize the complex and prevent precipitation by inhibiting crystal nucleation (The "parachute" effect).

Protocol: Phase Solubility Study
StepActionTechnical Rationale
1 Buffer Prep Prepare Phosphate Buffer pH 2.0 (to protonate thiazole) and pH 6.8 (neutral).
2 CD Solutions Prepare 0, 5, 10, 20, 50, 100 mM SBE-β-CD solutions in the buffers.
3 Equilibration Add excess Thiazole-Cyclobutane drug. Vortex 1 min. Shake at 25°C for 48h.
4 Filtration Filter through 0.45 µm PVDF filter (Avoid Nylon, it binds thiazoles).
5 Quantification Dilute and analyze via HPLC-UV. Plot [Drug] vs [CD].
Calculation K1:1 K1:1 = Slope / [S₀ * (1 - Slope)] where S₀ is intrinsic solubility.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions and nanocrystal technologies for poorly water-soluble drug delivery. International Journal of Pharmaceutics, 453(1), 157-166. Link

  • Elder, D. P., et al. (2013). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 102(7), 2324-2338. Link

Optimization

Resolving side reactions in the deprotection of cyclobutane amine precursors

Topic: Resolving Side Reactions in Strained Ring Systems Status: Active | Updated: 2026 | Access: Open to Research Personnel Executive Summary: The Strain Energy Challenge User Query: Why do standard deprotection protoco...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Side Reactions in Strained Ring Systems

Status: Active | Updated: 2026 | Access: Open to Research Personnel

Executive Summary: The Strain Energy Challenge

User Query: Why do standard deprotection protocols fail for my cyclobutane scaffolds?

Technical Insight: The core failure mode in cyclobutane chemistry is the release of ring strain (~26.5 kcal/mol). Standard deprotection protocols—particularly those involving strong acids (Boc removal) or heterogeneous catalysis (Cbz/Bn removal)—often overcome the activation energy required to trigger ring expansion , cleavage , or rearrangement .

When removing amine protecting groups on a cyclobutane core, you are not just exposing a functional group; you are managing a high-energy intermediate. This guide replaces "standard recipes" with thermodynamically controlled protocols designed to preserve ring integrity.

Troubleshooting Guide: Acid-Labile Groups (Boc)

Q1: My LCMS shows a mass +14 or isomeric shifts after TFA deprotection. What happened?

Diagnosis: You likely triggered a Wagner-Meerwein Rearrangement . In neat Trifluoroacetic Acid (TFA), the generation of the t-butyl cation and the protonation of the amine can lead to a transient carbocation adjacent to the ring. Due to the strain, the cyclobutyl cation is non-classical and exists in equilibrium with cyclopropylmethyl and homoallyl cations.

The Mechanism of Failure:

  • Ionization: TFA promotes the formation of a discrete cation.

  • Expansion: The methylene group of the ring migrates to the cationic center, expanding the ring to a cyclopentane derivative (thermodynamic sink).

Protocol A: The Anhydrous "Non-Ionizing" Method (HCl/Dioxane)

Use this for robust cyclobutanes where TFA causes minor impurities.

Logic: Anhydrous HCl in dioxane operates via a tighter ion pair mechanism than neat TFA, reducing the lifetime of the free carbocation and minimizing rearrangement potential.

  • Dissolution: Dissolve substrate (1.0 equiv) in dry 1,4-dioxane (0.1 M).

  • Addition: Add 4.0 M HCl in dioxane (5–10 equiv) dropwise at 0°C.

  • Scavenging (Critical): Add Triethylsilane (TES) (2.0 equiv).

    • Why? TES acts as a hydride source to quench t-butyl cations immediately, preventing them from acting as electrophiles toward the strained ring.

  • Monitoring: Warm to RT. Monitor by TLC/NMR. Do not heat.

  • Workup: Concentrate under reduced pressure (keep bath <30°C). Do not use aqueous extraction if the amine is water-soluble.

Protocol B: The "Lewis Acid" Method (TMSOTf)

Use this for highly sensitive substrates prone to ring expansion.

Logic: Trimethylsilyl triflate (TMSOTf) cleaves the Boc group via a silyl-cation mechanism rather than a proton-mediated one. This avoids the harsh acidic environment entirely.

  • Setup: Dissolve Boc-amine (1.0 equiv) in dry DCM (0.2 M) under

    
    .
    
  • Base Buffer: Add 2,6-Lutidine (1.5 equiv).

    • Why? Buffers adventitious acid without quenching the silylating agent.

  • Activation: Add TMSOTf (1.2 equiv) dropwise at 0°C.

  • Quench: After conversion (usually <1 hr), quench with MeOH.

  • Purification: The product is the amine triflate salt.

Troubleshooting Guide: Hydrogenolysis (Cbz/Bn)

Q2: I lost the cyclobutane ring during Cbz removal. Did I reduce the ring?

Diagnosis: Yes. Cyclobutanes are susceptible to hydrogenolytic ring opening , especially with highly active catalysts (Pd/C) and high pressures. The reaction is driven by the relief of torsional strain.

Protocol C: Transfer Hydrogenation (The Kinetic Control)

Use this to remove Cbz/Bn without opening the ring.

Logic: By replacing


 gas with a hydrogen donor (cyclohexadiene or ammonium formate), you limit the concentration of active hydrogen species on the catalyst surface, favoring the lower-energy N-O/N-C bond cleavage over C-C ring cleavage.
  • Catalyst: Use 10% Pd(OH)

    
    /C (Pearlman’s Catalyst)  instead of Pd/C.
    
    • Why? It is often more selective for benzyl carbamates.

  • Solvent: Ethanol or Methanol (0.1 M).

  • H-Donor: Add 1,4-Cyclohexadiene (10 equiv) or Ammonium Formate (5 equiv).

  • Condition: Stir at RT. Do not apply external pressure.

  • Workup: Filter through Celite immediately upon completion.

Visualizing the Failure Modes

The following diagram illustrates the decision matrix and the mechanistic pathways for failure, helping you choose the correct protocol.

DeprotectionLogic Start Start: Cyclobutane Amine Precursor Group Identify Protecting Group Start->Group Boc Boc Group Group->Boc Cbz Cbz / Bn Group Group->Cbz AcidRisk Risk: Acid-Catalyzed Ring Expansion Boc->AcidRisk Neat TFA Decision1 Is Substrate Acid Sensitive? Boc->Decision1 HydroRisk Risk: Ring Hydrogenolysis (Reductive Opening) Cbz->HydroRisk H2 (balloon) + Pd/C MethodC Protocol C: Transfer Hydrogenation (Pd(OH)2 + Cyclohexadiene) Cbz->MethodC MethodB Protocol B: TMSOTf / 2,6-Lutidine (High Sensitivity) AcidRisk->MethodB Switch Protocol HydroRisk->MethodC Switch Protocol MethodA Protocol A: HCl / Dioxane + TES (Standard) Decision1->MethodA Moderate Stability Decision1->MethodB High Instability

Caption: Decision matrix for selecting deprotection protocols based on protecting group and substrate stability.

Comparative Data: Reagent Selection

Reagent SystemMechanismRisk Profile (Cyclobutane)Recommended For
TFA / DCM Protonation / IonizationHigh: Promotes cation rearrangement.Simple, unstrained amines only.
HCl / Dioxane Protonation / Ion PairMedium: Less ionizing than TFA.Standard cyclobutane amino acids.
TMSOTf / Lutidine SilylationLow: Non-acidic pathway.Complex, polysubstituted cyclobutanes.
H₂ / Pd/C Heterogeneous CatalysisHigh: C-C bond cleavage.Avoid if possible.
Pd(OH)₂ / Cyclohexadiene Transfer HydrogenationLow: Kinetic control.Cbz-protected strained rings.

References

  • Greene, T. W., & Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis. (Wiley-Interscience). The definitive guide on deprotection conditions and stability.

  • Sakaguchi, K., et al. "Mild Deprotection of Boc-Amines using TMSOTf/2,6-Lutidine." Tetrahedron Letters.

  • Wiberg, K. B. "The structure and energetics of small ring hydrocarbons." Angewandte Chemie International Edition. Fundamental data on cyclobutane ring strain (~26 kcal/mol).

  • Namyslo, J. C., & Kaufmann, D. E. "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews. Discusses ring expansion risks during synthesis.

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Retrosynthesis Analysis

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Method

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Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine
Reactant of Route 2
1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine
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